molecular formula C13H25N3O B2858962 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea CAS No. 2138392-55-7

1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea

Katalognummer B2858962
CAS-Nummer: 2138392-55-7
Molekulargewicht: 239.363
InChI-Schlüssel: XQEYHHSMSPRKBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea, also known as ABP-700, is a novel selective muscarinic receptor antagonist. It is a potent and specific antagonist of the M3 muscarinic receptor, which is involved in a variety of physiological processes, including smooth muscle contraction, glandular secretion, and neuronal signaling. ABP-700 has been extensively studied for its potential therapeutic applications in various diseases, such as chronic obstructive pulmonary disease (COPD) and overactive bladder (OAB).

Wirkmechanismus

1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea is a selective antagonist of the M3 muscarinic receptor, which is predominantly expressed in smooth muscle cells, glandular cells, and neurons. By blocking the activation of the M3 receptor by acetylcholine, this compound inhibits smooth muscle contraction, glandular secretion, and neuronal signaling. This leads to the relaxation of airway smooth muscle and the reduction of bladder contractions, which are the key pathological features of COPD and OAB, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for the M3 muscarinic receptor, with a dissociation constant (Kd) of 0.3 nM. It is highly selective for the M3 receptor, with minimal activity against other muscarinic receptor subtypes. This compound has been shown to inhibit acetylcholine-induced bronchoconstriction and airway hyperresponsiveness in animal models of COPD. It has also been shown to reduce bladder contractions and increase bladder capacity in animal models of OAB. This compound has a long duration of action, with a half-life of approximately 24 hours in humans.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea has several advantages for use in lab experiments. It is a highly selective and potent antagonist of the M3 muscarinic receptor, which makes it useful for studying the physiological and pathological functions of this receptor. This compound has been extensively studied in preclinical models, which makes it a well-characterized compound for use in lab experiments. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and its long-term safety and efficacy in humans have not been fully established. Also, this compound is a complex molecule that requires a multi-step synthesis process, which may limit its availability and increase its cost.

Zukünftige Richtungen

There are several future directions for research on 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea. One potential application is in the treatment of COPD and OAB. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans with these diseases. Another potential application is in the study of the physiological and pathological functions of the M3 muscarinic receptor. This compound can be used as a tool compound to investigate the role of this receptor in various physiological processes. Additionally, this compound can be used as a lead compound for the development of new muscarinic receptor antagonists with improved pharmacological properties. Overall, this compound is a promising compound with potential applications in various fields of research.

Synthesemethoden

The synthesis of 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea involves a multi-step process that starts with the preparation of 1,3-dimethylurea, which is then reacted with 3-methyl-2-butanol to form the corresponding carbamate. This intermediate is then treated with sodium hydride and 2-azabicyclo[3.2.0]hept-2-ene to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea has been extensively studied for its potential therapeutic applications in various diseases, such as COPD and OAB. In preclinical studies, this compound has been shown to inhibit acetylcholine-induced bronchoconstriction and airway hyperresponsiveness in animal models of COPD. It has also been shown to reduce bladder contractions and increase bladder capacity in animal models of OAB. These findings suggest that this compound may be a promising therapeutic agent for the treatment of these diseases.

Eigenschaften

IUPAC Name

1-(2-azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-9(2)10(3)16-12(17)14-8-13-6-4-11(13)5-7-15-13/h9-11,15H,4-8H2,1-3H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEYHHSMSPRKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC(=O)NCC12CCC1CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.